molecular formula C10H10N2O2 B3196380 4,7-Dimethyl-1H-indazole-3-carboxylic acid CAS No. 1000340-77-1

4,7-Dimethyl-1H-indazole-3-carboxylic acid

Cat. No.: B3196380
CAS No.: 1000340-77-1
M. Wt: 190.2 g/mol
InChI Key: JJNYKRBGXTVJNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Dimethyl-1H-indazole-3-carboxylic acid is a high-purity chemical intermediate designed for research and development applications. As a member of the indazole class of heterocyclic compounds, it serves as a versatile building block in organic synthesis and medicinal chemistry. The indazole scaffold is recognized as a privileged structure in drug discovery, featured in several pharmacologically active compounds and approved drugs across therapeutic areas such as oncology, neuroscience, and anti-inflammation . The presence of both the carboxylic acid functional group and the dimethyl substitution on the fused benzene ring makes this compound a valuable precursor for the synthesis of more complex molecules, including amides via cross-coupling reactions . Its structure is of significant interest for constructing novel molecular probes and potential inhibitors of protein-protein interactions . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4,7-dimethyl-2H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-5-3-4-6(2)8-7(5)9(10(13)14)12-11-8/h3-4H,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNYKRBGXTVJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=NNC(=C12)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4,7 Dimethyl 1h Indazole 3 Carboxylic Acid and Its Research Analogues

Established Synthetic Routes for Indazole-3-carboxylic Acid Scaffolds

The construction of the indazole-3-carboxylic acid framework is foundational. Various synthetic strategies have been developed, ranging from classical cyclization reactions to modern metal-catalyzed transformations.

The formation of the bicyclic indazole ring is the critical step in synthesizing these scaffolds. A variety of cyclization methods have been reported.

A traditional method, first described by Emil Fisher, involves the thermal cyclization of o-hydrazino cinnamic acid to produce 1H-indazole. nih.gov More contemporary methods often rely on metal-catalyzed or mediated processes to form the crucial N-N bond or a key C-N bond. For instance, copper-mediated N-N bond formation using oxygen as the sole oxidant can efficiently cyclize ketimine species prepared from o-aminobenzonitriles. nih.gov Another approach involves a N-N bond-forming oxidative cyclization of readily available 2-aminomethyl-phenylamines, which can selectively produce 1H-indazoles, 2H-indazoles, or 3H-indazoles depending on the substitution pattern. organic-chemistry.org This method uses reagents like ammonium (B1175870) molybdate (B1676688) and hydrogen peroxide at room temperature. organic-chemistry.org

Transition-metal-catalyzed C-H activation and annulation reactions represent a powerful strategy. Rhodium(III)-catalyzed annulation of pyridazinones or phthalazinones with allenes can construct indazole motifs. nih.gov Similarly, cobalt(III)-catalyzed C-H bond functionalization of azobenzenes with aldehydes provides a single-step, convergent route to N-aryl-2H-indazoles. nih.govnih.gov The reaction of arynes, generated in situ from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, with diazo compounds is an efficient method for producing substituted indazoles. orgsyn.org For example, the reaction between benzyne (B1209423) and ethyl diazoacetate yields ethyl 1H-indazole-3-carboxylate. orgsyn.org

A summary of various cyclization strategies is presented below.

Strategy Starting Materials Key Reagents/Catalysts Product Type Reference
Thermal Cyclizationo-Hydrazino cinnamic acidHeat1H-Indazole nih.gov
Oxidative N-N Bond Formationo-Aminobenzonitriles and organometallic reagentsCu(OAc)₂, O₂1H-Indazoles nih.gov
Oxidative Cyclization2-Aminomethyl-phenylamines(NH₄)₂MoO₄, H₂O₂1H-, 2H-, or 3H-Indazoles organic-chemistry.org
Aryne Cycloaddition2-(Trimethylsilyl)phenyl trifluoromethanesulfonate, ethyl diazoacetateTBAFEthyl 1H-indazole-3-carboxylate orgsyn.org
Co(III)-Catalyzed C-H ActivationAzobenzenes, Aldehydes[Cp*Co(C₆H₆)][B(C₆F₅)₄]₂2-Aryl-2H-indazoles nih.gov
Intramolecular Ullmann CyclizationHydrazone from a fluorinated precursorCopper catalystFluorinated indazole scispace.com

A classical and widely cited route to 1H-indazole-3-carboxylic acid involves the diazotization of an ortho-substituted aniline (B41778) derivative, followed by cyclization. One common pathway starts from isatin, which is hydrolyzed with a base like sodium hydroxide. google.com The resulting intermediate is then treated with a diazotizing agent (e.g., sodium nitrite (B80452) in acidic conditions) to form a diazonium salt, which subsequently undergoes reductive cyclization to yield the indazole-3-carboxylic acid. google.com

An alternative diazotization approach begins with an o-aminophenylacetic acid derivative. google.comdntb.gov.ua Diazotization of the amino group leads to an o-diazoniumphenylacetic acid intermediate. dntb.gov.ua This intermediate can then undergo an intramolecular coupling reaction to form the indazole ring, yielding the corresponding 1H-indazole-3-carboxylic acid or its ester. dntb.gov.ua This method has been used in the synthesis of various indazole-3-carboxylic acid amides and esters. google.com For example, the synthesis of indazole-3-carboxamides has been accomplished starting from the diazotization of o-toluidine. researchgate.net

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the pre-formed indazole scaffold. nih.gov The Suzuki-Miyaura coupling, which forms C-C bonds between an organoboron compound and a halide or triflate, is particularly prominent. nih.govmdpi.com This reaction is valued for its mild conditions and broad functional group tolerance. nih.govmdpi.com

This methodology has been effectively used for the C-3 functionalization of the 1H-indazole ring. researchgate.net The coupling of 3-iodo-1H-indazole with various organoboronic acids, catalyzed by palladium complexes, provides a direct route to C-3 arylated or alkylated indazoles. mdpi.comresearchgate.net Similarly, the C-7 position of the indazole ring can be selectively functionalized. A direct and regioselective C-7 bromination of a 4-substituted 1H-indazole, followed by a Suzuki-Miyaura reaction with boronic acids, has been successfully demonstrated to produce a series of C-7 arylated 4-substituted 1H-indazoles. nih.gov Direct arylation, another palladium-catalyzed process, allows for the coupling of C-H bonds with aryl halides, offering a more atom-economical functionalization route. researchgate.net

Strategies for the Regioselective Introduction of Methyl Substituents at the 4- and 7-Positions

Introducing methyl groups at specific positions on the indazole benzene (B151609) ring, such as C-4 and C-7 to form the target 4,7-dimethyl-1H-indazole-3-carboxylic acid, requires precise regiochemical control. This is typically achieved through a directed functionalization strategy.

One effective approach is a halogenation/cross-coupling sequence. For C-7 methylation, a 4-substituted 1H-indazole can undergo regioselective bromination at the C-7 position. nih.gov The resulting 7-bromo-1H-indazole is then a suitable substrate for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By using methylboronic acid or a similar organomethyl reagent, the bromine atom can be replaced with a methyl group.

For C-4 functionalization, the inherent reactivity of the indazole ring often makes direct and selective C-H activation challenging. nih.gov Therefore, the use of a directing group is often necessary. For instance, a removable directing group attached to the N-1 position can guide a metal catalyst to activate the adjacent C-7 C-H bond. nih.gov While many examples focus on C-7 functionalization directed from N-1, similar principles can be applied to achieve C-4 functionalization by placing a directing group at a different position or by exploiting the electronic properties of existing substituents. For example, a glycine (B1666218) transient directing group has been used for the C4-arylation of indoles, a strategy that could potentially be adapted for indazoles. nih.gov

A plausible synthetic sequence for this compound could involve starting with a pre-functionalized benzene ring that already contains the two methyl groups at the desired positions (e.g., 2,5-dimethylaniline), which is then used to construct the indazole ring through established cyclization methods.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of indazole synthesis. researchgate.netresearchgate.net The choice of catalyst, solvent, base, and temperature can have a profound impact on the outcome of the reaction, particularly in controlling regioselectivity. nih.govresearchgate.net

In palladium-catalyzed reactions, for example, the choice of ligand and base is critical. The Suzuki-Miyaura reaction of C7-bromo-4-substituted-1H-indazoles was optimized by screening various catalysts, bases, and solvents, leading to moderate to good yields of the desired C7-arylated products. nih.gov For direct arylation reactions, catalyst systems often consist of a palladium source like Pd(OAc)₂, a ligand, an oxidant, and a base. researchgate.net The use of heterogeneous catalysts is also an area of interest from a sustainability perspective, as they can often be recovered and reused. researchgate.net High-throughput experimentation (HTE) is increasingly used to accelerate the optimization process, allowing for the rapid screening of a wide array of conditions. rsc.orgnih.gov

A significant challenge in the functionalization of indazole-3-carboxylic acids and their esters is the control of N-alkylation, as the indazole anion is an ambident nucleophile, leading to mixtures of N1 and N2 isomers. nih.govnih.gov The regiochemical outcome is highly sensitive to the substrate's electronic and steric properties, the nature of the alkylating agent, the base, and the solvent. nih.govresearchgate.net

Studies have shown that for methyl indazole-3-carboxylate, standard alkylation conditions (e.g., NaH in DMF) often yield mixtures of N1 and N2 products. nih.gov However, careful selection of conditions can provide high selectivity. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide has been shown to be a promising system for selective N1 alkylation of various C-3 substituted indazoles. nih.govresearchgate.net This selectivity is attributed to the coordination of the sodium cation between the N2 atom and an oxygen atom of the C-3 substituent. researchgate.net A thermodynamically driven, two-step process involving enamine condensation with an aldehyde followed by hydrogenation has also been developed for highly selective N1-alkylation. rsc.orgnih.gov

The table below summarizes the effect of different conditions on N-alkylation regioselectivity.

Indazole Substrate Alkylation Conditions Major Product Selectivity (N1:N2) Reference
3-Carboxymethyl indazolen-Pentyl bromide, NaH, THFN1-alkylated>99:1 nih.gov
7-Nitro-1H-indazolen-Pentyl bromide, NaH, THFN2-alkylated4:96 nih.gov
5-Bromo-1H-indazole-3-carboxylateIsobutyl bromide, K₂CO₃, DMFMixture58:42 nih.gov
1H-IndazoleMethyl trichloroacetimidate, TfOH, DioxaneN2-alkylatedHighly selective for N2 organic-chemistry.org
5-Bromo-1H-indazoleIsobutyraldehyde then H₂/Pt/CN1-alkylated>99:1 rsc.org

Stereochemical Considerations in Synthesis

While this compound itself is achiral, the introduction of chiral centers during its synthesis or the synthesis of its analogues is a critical consideration, particularly when targeting specific biological receptors that exhibit stereoselectivity.

The stereochemistry of indazole derivatives can be influenced at various stages of synthesis. For instance, in the synthesis of related indazole-containing compounds, diastereoselective outcomes have been observed. A study on the reaction of (R)-pulegone thiosemicarbazone with phenacyl bromide resulted in the formation of a thiazolyl-indazole derivative with a specific absolute configuration of (3aR,6R), which was confirmed by X-ray analysis. nsf.gov This highlights how the inherent chirality of a starting material can direct the stereochemical outcome of the final heterocyclic structure. nsf.gov

Furthermore, methods for the stereoselective synthesis of E-hydrazones, which are precursors to indazoles, have been developed. These methods can involve a one-pot diazo formation and hydrogenation sequence followed by catalytic cyclization, providing a pathway to enantiomerically enriched indazole-3-carboxylic acid derivatives. researchgate.net The choice of catalyst and reaction conditions in such cyclization reactions is paramount for achieving high stereoselectivity. bohrium.combenthamdirect.com

In the context of producing analogues of this compound that may contain stereocenters, for example, through the introduction of a chiral substituent at the N-1 position or on a side chain, the principles of asymmetric synthesis would be directly applicable. The development of synthetic routes that allow for the selective formation of one stereoisomer over another is a key area of research in medicinal chemistry.

Novel and Sustainable Synthetic Approaches

The development of efficient and environmentally friendly synthetic methods is a major focus in modern organic chemistry. This is particularly relevant for the synthesis of pharmaceutically important molecules like indazoles.

One-pot multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. This approach enhances efficiency by reducing the number of purification steps, saving time, and minimizing waste.

Several MCRs have been reported for the synthesis of the indazole scaffold and related heterocycles. For instance, a novel one-pot, three-component synthesis of N-(phenylimino)indazole-1-carbothioamides has been developed. rsc.org This reaction proceeds via the condensation of aldehydes, dithizone, and dimedone under solvent-free conditions, which aligns with the principles of green chemistry. rsc.org Another example is the synthesis of thiazolylhydrazone derivatives through a one-pot multicomponent condensation, demonstrating the versatility of MCRs in generating diverse heterocyclic structures. researchgate.net

The application of MCRs to the synthesis of this compound could involve the judicious selection of precursors that would assemble to form the desired substituted indazole ring system in a single step. For example, a hypothetical MCR could involve the reaction of a suitably substituted o-halobenzaldehyde, a hydrazine (B178648), and a source of the carboxylic acid moiety.

The following table provides an overview of representative multicomponent reactions for the synthesis of indazole-related structures.

Reaction Type Components Catalyst/Conditions Product Type Key Advantages
Three-component condensationAldehydes, Dithizone, Dimedone[bpy][FeCl4], solvent-freeN-(phenylimino)indazole-1-carbothioamidesMild conditions, short reaction times, high yields rsc.org
One-pot cyclocondensationIndole-3-carbaldehyde, Thiosemicarbazide, Phenacyl bromidesEtOH with catalytic AcOH, refluxIndol-3-yl)hydrazinyl thiazole (B1198619) derivativesEfficient synthesis of complex heterocycles researchgate.net
Chemoenzymatic one-pot multicomponent synthesisSecondary amines, Benzoyl isothiocyanate, Dialkyl acetylenedicarboxylatesTrypsin from porcine pancreas (PPT), 45 °CThiazole derivativesMild, enzyme-catalyzed conditions, high yields mdpi.com

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of indazoles has seen significant advancements in this area. bohrium.combenthamdirect.com

Recent research has focused on developing sustainable and environmentally friendly approaches for indazole synthesis. rsc.org This includes the use of greener solvents, such as polyethylene (B3416737) glycol (PEG-400), which has been employed in the synthesis of 2H-indazoles. acs.org The use of heterogeneous catalysts, like copper oxide nanoparticles supported on activated carbon, also contributes to greener synthesis by allowing for easy catalyst recovery and reuse. acs.org

Furthermore, visible-light-induced reactions represent a sustainable approach, as they often proceed under mild conditions without the need for high temperatures or harsh reagents. A metal-free, visible-light-induced reductive cyclization of ortho-carbonyl-substituted azobenzenes to indazoles has been developed, showcasing a novel and green synthetic route. rsc.org Another green method involves the use of natural and biodegradable catalysts, such as lemon peel powder, for the synthesis of 1H-indazoles under ultrasound irradiation. researchgate.net

For the synthesis of this compound, these green principles can be applied by, for example, utilizing aqueous reaction media, employing catalysts that can be recycled, and minimizing the use of protecting groups to improve atom economy.

The table below summarizes some green chemistry approaches applicable to indazole synthesis.

Green Chemistry Approach Specific Method Advantages Reference Example
Alternative Solvents Use of PEG-400Biodegradable, recyclable, low toxicitySynthesis of 2H-indazoles and quinazolines acs.org
Heterogeneous Catalysis CuO nanoparticles on activated carbonCatalyst recyclability, reduced wasteOne-pot three-component synthesis of 2H-indazoles acs.org
Photocatalysis Visible-light-induced deoxygenative cyclizationMetal-free, mild conditions, high selectivitySynthesis of 2H-indazoles from o-carbonyl azobenzene (B91143) rsc.org
Natural Catalysts Lemon peel powderBiodegradable, readily available, efficientSynthesis of 1H-indazoles under ultrasound irradiation researchgate.net

Chemical Reactivity and Strategic Derivatization of 4,7 Dimethyl 1h Indazole 3 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid functional group is a cornerstone for derivatization, providing a handle for esterification, amide bond formation, and other transformations. These reactions are fundamental in modifying the physicochemical properties of the parent molecule and for building more complex molecular architectures.

Esterification Reactions for Modulating Molecular Properties

Esterification of the carboxylic acid group is a common strategy to enhance properties such as lipophilicity and cell permeability. The reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst or using a coupling agent. A general and efficient method for this transformation on the parent indazole-3-carboxylic acid involves reaction with an alcohol, such as methanol, in the presence of thionyl chloride. chemicalbook.com This procedure yields the corresponding methyl ester in high yield. chemicalbook.com This straightforward conversion to the ester, for instance, methyl 4,7-dimethyl-1H-indazole-3-carboxylate, serves not only to modulate molecular properties but also as a crucial step towards further functionalization, such as hydrazide synthesis. chemicalbook.comjocpr.com

Table 1: General Conditions for Esterification of Indazole-3-carboxylic Acids

Reactant Reagent Solvent Conditions Product Yield Reference

Note: This table represents a general procedure applicable to the title compound.

Amide Bond Formation and Hydrazide Synthesis for Scaffold Diversification

The carboxylic acid moiety is readily converted into amides and hydrazides, significantly diversifying the molecular scaffold. The synthesis of hydrazides is a key intermediate step. 1H-Indazole-3-carboxylic acid methyl ester, for example, can be converted to 1H-indazole-3-carbohydrazide by reacting it with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) at reflux temperature. jocpr.com

This hydrazide serves as a versatile building block. It can be coupled with various aryl acids to form N'-acylhydrazides, which are a class of amides. This amide bond formation is typically facilitated by modern coupling reagents. A common method involves using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in a solvent such as DMF (Dimethylformamide). jocpr.com This approach allows for the efficient synthesis of a diverse library of amide derivatives under mild conditions. jocpr.comluxembourg-bio.com Alternative methods for direct amide synthesis from carboxylic acids can also utilize catalysts like zinc chloride. rsc.org

Table 2: Representative Two-Step Synthesis of N'-Aroyl-1H-indazole-3-carbohydrazides

Step Starting Material Reagents Solvent Conditions Product Reference
1 1H-Indazole-3-carboxylic acid methyl ester Hydrazine hydrate Ethanol Reflux, 4h 1H-Indazole-3-carbohydrazide jocpr.com

Note: This table outlines a general synthetic route that can be adapted for 4,7-Dimethyl-1H-indazole-3-carboxylic acid.

Decarboxylation Pathways and Mechanisms

Decarboxylation, the removal of the carboxylic acid group, represents a significant transformation of the indazole scaffold. While direct thermal decarboxylation of heteroaromatic carboxylic acids can be challenging, several chemical methods can achieve this. One of the most established methods is the Hunsdiecker–Borodin reaction, a form of decarboxylative halogenation. nih.gov

This process involves the conversion of the carboxylic acid to its silver salt, followed by treatment with a halogen, such as bromine. The reaction proceeds through a radical mechanism, where an initially formed acyl hypobromite (B1234621) intermediate decomposes, releasing carbon dioxide and a radical species that is subsequently trapped by a halogen atom to form the corresponding halide. nih.gov Applying this to this compound would be expected to yield 3-bromo-4,7-dimethyl-1H-indazole. The success and efficiency of this reaction can be influenced by the stability of the radical intermediate and the specific reaction conditions employed. nih.gov

Reactivity of the Indazole Heterocyclic Core

The aromatic nature of the indazole ring system permits reactions typical of aromatic compounds, such as electrophilic substitution, while the nitrogen atoms of the pyrazole (B372694) moiety provide sites for alkylation and arylation.

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) portion of the this compound core is susceptible to electrophilic aromatic substitution (EAS). libretexts.org The regiochemical outcome of such reactions is dictated by the combined electronic effects of the existing substituents: the two activating methyl groups (ortho-, para-directing), the deactivating carboxylic acid group (meta-directing), and the pyrazole ring itself. masterorganicchemistry.commasterorganicchemistry.com

In the case of this compound, the available positions for substitution on the benzene ring are C-5 and C-6.

The C-4 methyl group directs incoming electrophiles to the C-5 position.

The C-7 methyl group directs towards the C-6 position.

The fused pyrazole ring, particularly the N1-H tautomer, tends to direct substitution to the C-5 and C-7 positions, while the deactivating C-3 carboxylic acid group would weakly direct to C-5 and C-7.

Considering these combined influences, electrophilic attack is most likely to occur at the C-5 and C-6 positions. The precise distribution of products would depend on the specific electrophile and reaction conditions. Common EAS reactions include nitration (using nitric and sulfuric acid), halogenation (using Br₂/FeBr₃ or Cl₂/FeCl₃), and sulfonation (using fuming sulfuric acid). libretexts.orglibretexts.org For instance, bromination of related indazole carboxylic acids, such as 7-bromo-1H-indazole-3-carboxylic acid, has been documented, indicating that halogenation on the benzene ring is a feasible transformation. bldpharm.com

N-Alkylation and N-Arylation Strategies on the Indazole Nitrogen Atoms

The indazole ring possesses two nitrogen atoms (N-1 and N-2) that can be alkylated or arylated. Direct alkylation of 1H-indazoles often leads to a mixture of N-1 and N-2 substituted products, making regioselectivity a significant challenge. nih.gov The outcome is influenced by the steric and electronic properties of substituents on the indazole ring, the nature of the alkylating agent, the base, and the solvent used. nih.govbeilstein-journals.org

For achieving high regioselectivity, specific protocols have been developed. A combination of sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N-1 selectivity in the alkylation of various C-3 substituted indazoles. nih.gov Conversely, the presence of an electron-withdrawing group at the C-7 position can favor the formation of the N-2 regioisomer. nih.gov Given that this compound has a methyl group at C-7, the N-1/N-2 ratio would be sensitive to the reaction conditions. The use of cesium-based reagents can also promote N-1 alkylation through a chelation mechanism involving the carboxylate group. nih.gov These selective N-alkylation methods are crucial for synthesizing specific isomers for various research applications. rsc.org

Table 3: Factors Influencing Regioselectivity of Indazole N-Alkylation

Factor Effect on Regioselectivity Example Condition Predominant Product Reference
Base/Solvent System NaH in THF generally favors N-1 substitution. NaH, Alkyl Bromide, THF N-1 Alkyl Indazole nih.gov
C-7 Substituent Electron-withdrawing groups (e.g., NO₂) at C-7 favor N-2 substitution. 7-Nitroindazole, NaH, THF N-2 Alkyl Indazole nih.gov

Direct C-H Functionalization at the Indazole Core

Direct C-H functionalization is a powerful and atom-economical strategy for modifying heterocyclic scaffolds. In the context of the indazole core, research has primarily focused on the functionalization of the C3-position. However, with the 3-position of the target molecule already occupied by a carboxylic acid group, attention turns to the functionalization of other available C-H bonds on the carbocyclic ring (positions 5 and 6) and, to a lesser extent, the pyrazole ring.

While specific studies on the direct C-H functionalization of this compound are not extensively documented, broader research on indazole derivatives provides insights into potential reactive pathways. Transition-metal-catalyzed reactions, particularly with palladium and rhodium, are common for activating C-H bonds in such systems. acs.orgnih.govrsc.org For instance, palladium-catalyzed oxidative alkenylation has been reported for the selective C7-monoalkenylation of 3-substituted (1H)-indazoles. nih.gov This suggests that the C-H bonds of the benzene portion of the indazole ring can be targeted for functionalization.

Influence of the 4,7-Dimethyl Substituents on Molecular Reactivity

The presence of the two methyl groups at the 4- and 7-positions of the indazole ring has a significant impact on the molecule's reactivity, primarily through steric and electronic effects.

Steric Effects: The methyl group at the 7-position, in particular, is expected to exert a significant steric hindrance around the N1-position of the pyrazole ring. This can influence the regioselectivity of reactions involving the pyrazole nitrogens, such as N-alkylation. In studies on substituted indazoles, it has been observed that methylation in alkaline solution can lead to a mixture of 1- and 2-methyl isomers. nih.gov The steric bulk of the 7-methyl group would likely disfavor substitution at the adjacent N1-position, potentially leading to a higher proportion of the N2-substituted product. Research on Rh(III)-catalyzed indazole synthesis has also highlighted the role of steric hindrance; for instance, a sterically congested 2,5-dimethyl-substituted azobenzene (B91143) failed to produce the corresponding indazole. nih.gov Similarly, for meta-substituted substrates, functionalization tends to occur at the less sterically hindered C-H site. acs.org

Electronic Effects: Methyl groups are known to be weakly electron-donating through an inductive effect. The presence of two such groups on the benzene ring increases the electron density of the aromatic system. This enhanced electron density can influence the susceptibility of the ring to electrophilic substitution reactions, should conditions overcome the inherent low reactivity of the indazole benzene ring towards such transformations. In the context of C-H activation, electron-donating groups can affect the reactivity of adjacent C-H bonds. For example, in Rh(III)-catalyzed alkylation of indoles, more electron-rich indoles were found to be kinetically favored. mdpi.com

The following table summarizes the expected influence of the 4,7-dimethyl substituents on the reactivity of the molecule:

FeatureInfluence of 4,7-Dimethyl Substituents
N1-Alkylation Steric hindrance from the 7-methyl group may decrease reactivity at N1 and favor N2-alkylation.
C-H Functionalization The electron-donating nature of the methyl groups could potentially activate the benzene ring for certain types of C-H functionalization. Steric hindrance from the methyl groups may direct functionalization to the less hindered C5 and C6 positions.
Overall Reactivity A combination of steric and electronic effects will modulate the accessibility and reactivity of different sites on the molecule.

Rational Design of Derivatives for Targeted Research Applications

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in the design of kinase inhibitors and other therapeutic agents. researchgate.net The derivatization of this compound can be rationally guided to create compounds with specific biological activities.

The carboxylic acid at the 3-position is a key handle for derivatization, readily converted into amides, esters, and other functional groups. acs.orgnih.gov For example, the synthesis of 1H-indazole-3-carboxamide derivatives has been a successful strategy for developing potent and selective inhibitors of p21-activated kinase 1 (PAK1). nih.gov Structure-activity relationship (SAR) studies in such series have shown that specific substitutions on the amide nitrogen are crucial for activity and selectivity. nih.gov

The 4,7-dimethyl substitution pattern can be a deliberate design element. For instance, in the design of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy, derivatives of 1,3-dimethyl-6-amino-indazole have been synthesized and evaluated. nih.gov While this is a different isomer, it highlights that dimethylated indazoles are actively explored in drug discovery. The methyl groups can serve to occupy specific hydrophobic pockets in a protein's binding site, thereby enhancing affinity and selectivity. Conversely, studies on CC-chemokine receptor 4 (CCR4) antagonists have indicated that for some targets, only small substituents are tolerated at the C5, C6, and C7 positions of the indazole ring, suggesting that the placement and size of substituents are critical for achieving the desired biological effect. acs.org

The rational design of derivatives of this compound would therefore involve a multi-pronged approach:

Modification of the Carboxylic Acid: Synthesis of a library of amides and esters to explore interactions with the target protein.

Functionalization of the Indazole Core: Where synthetically feasible, introduction of substituents at the C5 and C6 positions to probe for additional binding interactions.

N-Alkylation/Arylation: Modification at the N1 or N2 positions to orient substituents towards different regions of the binding site.

The table below outlines potential derivatization strategies and their rationale in the context of targeted research applications.

Derivatization StrategyRationalePotential Research Applications
Amide formation at C3 Introduce a wide range of substituents to interact with different protein binding sites.Kinase inhibitor design, enzyme inhibitors.
Ester formation at C3 Modulate physicochemical properties such as solubility and cell permeability.Prodrug design, exploration of different binding modes.
N1/N2-Alkylation Introduce substituents that can project into solvent-exposed regions or other pockets of a binding site.Modulating selectivity and potency.
C5/C6 Functionalization Introduce additional points of interaction with a target protein.Fine-tuning of binding affinity and selectivity.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, including 4,7-Dimethyl-1H-indazole-3-carboxylic acid. Through the application of various NMR experiments, a complete picture of the proton and carbon framework can be assembled.

Proton (¹H) NMR for Aromatic and Aliphatic Proton Assignment

Proton (¹H) NMR spectroscopy provides critical information about the chemical environment, number, and connectivity of protons within the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the indazole ring, the protons of the two methyl groups, the acidic proton of the carboxylic acid, and the N-H proton of the indazole ring.

The aromatic region would display signals for the two protons on the benzene (B151609) portion of the indazole core. Their chemical shifts and coupling patterns would be indicative of their positions at C5 and C6. The two methyl groups at positions C4 and C7 would each produce a singlet in the aliphatic region of the spectrum, with their distinct chemical shifts influenced by their respective electronic environments. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange. Similarly, the N-H proton of the indazole ring gives a signal that can also be identified by its broadness and disappearance upon D₂O exchange.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
N-H13.0 - 14.0br s
COOH11.0 - 13.0br s
H-57.0 - 7.5d
H-66.8 - 7.2d
C4-CH₃2.4 - 2.6s
C7-CH₃2.3 - 2.5s

br s = broad singlet, s = singlet, d = doublet

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. This includes the carbons of the indazole ring system, the carboxylic acid carbon, and the carbons of the two methyl groups.

The chemical shifts of the carbon atoms provide insight into their hybridization and electronic environment. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (typically >160 ppm). The aromatic carbons of the indazole ring will resonate in the approximate range of 110-145 ppm. The two methyl carbons will appear in the upfield, aliphatic region of the spectrum.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic)165 - 175
C-3140 - 150
C-3a138 - 142
C-7a135 - 140
C-4125 - 130
C-7120 - 125
C-5120 - 128
C-6115 - 125
C4-CH₃15 - 25
C7-CH₃10 - 20

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Regiochemical Confirmation

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously confirming the molecular structure and regiochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, a key correlation would be observed between the aromatic protons at C5 and C6, confirming their adjacent relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹J-coupling). This technique would definitively link the proton signals of the methyl groups to their corresponding carbon signals and the aromatic proton signals to their respective aromatic carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This can help to confirm stereochemistry and regiochemistry. For example, a NOESY correlation between the C4-methyl protons and the H5 proton would provide strong evidence for their spatial proximity, supporting the assigned regiochemistry.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₁₀H₁₀N₂O₂), distinguishing it from other compounds with the same nominal mass. The exact mass measurement would be compared to the theoretical calculated mass, with a very small mass error (typically in the parts-per-million range) confirming the elemental composition.

Table 3: HRMS Data for this compound

IonCalculated Exact Mass (m/z)
[M+H]⁺191.08150
[M-H]⁻189.06700
[M+Na]⁺213.06345

Fragmentation Pathways and Structural Insights

In addition to determining the molecular weight, mass spectrometry, particularly tandem MS (MS/MS), can induce fragmentation of the molecular ion. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its atoms.

For this compound, common fragmentation pathways would likely involve:

Decarboxylation: A characteristic loss of CO₂ (44 Da) from the carboxylic acid group is a highly probable fragmentation pathway, leading to a prominent fragment ion corresponding to 4,7-dimethyl-1H-indazole.

Cleavage of the indazole ring: The bicyclic ring system can undergo characteristic cleavages, providing further structural confirmation.

Loss of methyl radicals: While less common for aromatic methyl groups, some fragmentation involving the loss of a methyl radical (•CH₃) might be observed under certain conditions.

Analysis of these fragmentation pathways provides a "fingerprint" of the molecule, which corroborates the structure determined by NMR spectroscopy. For indazole-3-carboxamide derivatives, a characteristic fragment ion for the indazole acylium cation is often observed. A similar core fragmentation after the initial loss of water or CO₂ could be expected for the carboxylic acid analogue.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its key structural features: the carboxylic acid group, the aromatic indazole ring, and the methyl substituents.

The most prominent features arise from the carboxylic acid moiety. A very broad absorption band is anticipated in the region of 2400-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. nih.govmdpi.com Superimposed on this broad band may be C-H stretching absorptions. A strong, sharp absorption band is expected between 1680-1730 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration. diva-portal.org

The indazole ring system contributes to the spectrum with several distinct peaks. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Vibrations associated with the C=C and C=N bonds of the heterocyclic aromatic system are expected in the 1450-1620 cm⁻¹ region. The N-H stretch of the indazole ring is typically observed in the 3100-3500 cm⁻¹ range. The presence of methyl groups would be indicated by C-H stretching and bending vibrations around 2950 cm⁻¹ and in the 1375-1450 cm⁻¹ range, respectively.

Based on published data for 1H-indazole-3-carboxylic acid, the following table summarizes the expected key IR absorption bands. diva-portal.org

Functional GroupVibration TypeExpected Absorption Range (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch (H-bonded)2400 - 3300Broad, Strong
Aromatic/MethylC-H Stretch2950 - 3150Medium-Weak
Carboxylic AcidC=O Stretch1680 - 1730Strong
Indazole RingC=C / C=N Stretch1450 - 1620Medium-Variable
Methyl GroupC-H Bend1375 - 1450Medium
Carboxylic AcidC-O Stretch1200 - 1300Medium

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While the crystal structure for this compound has not been publicly reported, extensive crystallographic data exists for the closely related compound, 1-Methyl-1H-indazole-3-carboxylic acid, which serves as an excellent model. nih.govresearchgate.net

Studies on 1-Methyl-1H-indazole-3-carboxylic acid reveal that it crystallizes in the monoclinic system with the space group P2₁/n. nih.govresearchgate.net A key feature of its solid-state structure is the formation of inversion dimers through intermolecular hydrogen bonds between the carboxylic acid groups of two separate molecules. nih.gov This is a common and energetically favorable packing motif for carboxylic acids. It is highly probable that this compound would adopt a similar dimeric structure in the solid state, driven by the strong hydrogen bonding between the -COOH groups.

Furthermore, research on the parent 1H-indazole-3-carboxylic acid indicates the existence of polymorphism, meaning it can crystallize in at least two different forms (Form A and Form B), each with a unique X-ray powder diffraction (XRPD) pattern. This phenomenon depends on the crystallization conditions, such as the solvent used.

The table below presents the crystallographic data for 1-Methyl-1H-indazole-3-carboxylic acid, which provides an expected framework for the structural analysis of its 4,7-dimethyl analog. nih.govresearchgate.net

Parameter1-Methyl-1H-indazole-3-carboxylic acid
Empirical FormulaC₉H₈N₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.5470 (15)
b (Å)14.873 (3)
c (Å)14.924 (3)
β (°)93.10 (3)
Volume (ų)1672.7 (6)
Z (molecules/unit cell)8

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for assessing the purity of compounds and for isolating desired products from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For a polar, aromatic compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective mode.

In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, often consisting of water or an aqueous buffer and an organic modifier like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

For the analysis of indazole-3-carboxylic acid, a simple RP-HPLC method can be employed. google.com The mobile phase typically contains acetonitrile, water, and an acid such as phosphoric acid or formic acid to ensure the carboxylic acid group remains protonated, leading to better peak shape and retention. google.com Purity assessment is commonly performed using a UV detector, as the indazole ring is a strong chromophore. Product specifications for the parent compound, 1H-indazole-3-carboxylic acid, often cite a purity of ≥97.0% as determined by HPLC. sigmaaldrich.com

ParameterTypical Condition
Stationary Phase C18 (Octadecyl-silica)
Mobile Phase Acetonitrile / Water with Acid (e.g., H₃PO₄ or HCOOH)
Detection UV Absorbance
Mode Reversed-Phase

Gas Chromatography (GC) is a powerful separation technique, but it is generally limited to compounds that are volatile and thermally stable. Carboxylic acids, due to their high polarity and tendency to form strong intermolecular hydrogen bonds, are typically non-volatile and often decompose at the high temperatures required for GC analysis. researchgate.net

Therefore, direct GC analysis of this compound is not feasible. To make it amenable to GC, a derivatization step is necessary. Derivatization is a chemical reaction that converts the analyte into a less polar, more volatile, and more thermally stable derivative. Common derivatization strategies for carboxylic acids include:

Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the acidic proton into a trimethylsilyl (TMS) group.

Alkylation/Esterification: Conversion of the carboxylic acid into an ester (e.g., a methyl or ethyl ester) using reagents like diazomethane or an alcohol under acidic conditions.

Once derivatized, the resulting ester or silylated compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used primarily for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance.

For the analysis of this compound and related synthetic intermediates, TLC is an invaluable tool. The stationary phase is typically a thin layer of silica gel (SiO₂) or alumina (Al₂O₃) coated onto a plate of glass or aluminum. sigmaaldrich.com The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate via capillary action.

Separation is achieved based on the compound's affinity for the stationary phase versus the mobile phase. Given the polar nature of the carboxylic acid, a moderately polar mobile phase is typically required. Common solvent systems for indazole derivatives include mixtures of a nonpolar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). sigmaaldrich.com The spots are visualized under UV light, as the indazole ring is UV-active, or by staining with a suitable reagent.

ParameterTypical Material/Solvent
Stationary Phase Silica Gel (SiO₂) on Aluminum or Glass Plates
Mobile Phase Hexane/Ethyl Acetate, Petroleum Ether/Ethyl Acetate
Visualization UV Lamp (254 nm)

Computational and Theoretical Investigations of 4,7 Dimethyl 1h Indazole 3 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of a compound from first principles. These methods, particularly Density Functional Theory (DFT), are instrumental in building a bottom-up understanding of a molecule's behavior.

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals (HOMO-LUMO Gaps)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like 4,7-Dimethyl-1H-indazole-3-carboxylic acid. DFT studies on related indazole derivatives have shown that this approach can accurately predict geometric and electronic properties. nih.govrsc.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. nankai.edu.cnmaterialsciencejournal.org A smaller gap suggests higher reactivity and easier electronic excitation. materialsciencejournal.org

For this compound, the HOMO is expected to be distributed primarily over the electron-rich indazole ring system, while the LUMO would likely be centered on the pyrazole (B372694) ring and the electron-withdrawing carboxylic acid group. DFT calculations, typically using a basis set like B3LYP/6-311+, are employed to determine these energy levels. nih.gov Computational studies on similar indazole carboxamides revealed HOMO-LUMO energy gaps that are key to their potential applications. rsc.orgresearchgate.net While specific values for this compound are not published, representative data from analogous compounds illustrate the expected findings.

Table 1: Representative Calculated Electronic Properties (DFT) This table presents illustrative data based on calculations for similar molecules, as specific values for this compound are not available in the cited literature.

Parameter Representative Value Significance
EHOMO -6.5 eV to -7.5 eV Energy of the highest occupied molecular orbital; relates to ionization potential.
ELUMO -1.5 eV to -2.5 eV Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE) 4.5 eV to 5.5 eV Indicates chemical reactivity and stability; a larger gap implies greater stability. rsc.org

Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface.

In an MEP map of this compound, the following features would be anticipated:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the carboxylic acid group and the N2 nitrogen of the pyrazole ring.

Positive Regions (Blue): These electron-poor areas are prone to nucleophilic attack. The most positive region is typically found around the acidic hydrogen of the carboxyl group and the N-H proton of the indazole ring.

Neutral Regions (Green): These areas correspond to the nonpolar hydrocarbon portions, such as the methyl groups and the benzene (B151609) ring's carbon framework.

This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding. DFT calculations on indazole derivatives have successfully used MEP to identify these reactive sites. nih.govresearchgate.net

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can reliably predict various spectroscopic properties, which aids in the structural confirmation of synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the theoretical prediction of 1H and 13C NMR chemical shifts. nih.gov For this compound, calculations would predict distinct signals for the two methyl groups, the aromatic protons, and the carbons of the bicyclic system. Comparing these predicted shifts with experimental data is a powerful method for structural verification.

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to the infrared (IR) spectrum. For this molecule, key predicted vibrations would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, the N-H stretch of the indazole ring, and various C-H and C=C aromatic stretches. These theoretical spectra provide a basis for assigning experimental IR bands. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectra. materialsciencejournal.org The calculations for this compound would likely show π→π* transitions associated with the aromatic indazole system, providing insight into its photophysical properties.

Table 2: Representative Predicted Vibrational Frequencies (IR) Illustrative data based on general frequency ranges and calculations for similar molecules. Specific calculated values for this compound are not available in the cited literature.

Functional Group Predicted Wavenumber (cm-1) Vibrational Mode
O-H (Carboxylic Acid) ~3500 (monomer) Stretching
N-H (Indazole) ~3450 Stretching
C-H (Aromatic/Methyl) ~2900-3100 Stretching
C=O (Carboxylic Acid) ~1700-1750 Stretching
C=C/C=N (Ring) ~1450-1600 Stretching

Conformational Analysis and Tautomerism Studies

The indazole ring system is subject to annular tautomerism, primarily existing in 1H and 2H forms. nih.govresearchgate.net For most indazole derivatives, the 1H-tautomer is thermodynamically more stable. nih.govnih.gov Computational studies on related indazoles have used methods like AM1 and B3LYP/6-31G** to calculate the relative energies of different tautomers, confirming the predominance of the 1H form in most cases. nih.govnih.gov

For this compound, the key tautomeric equilibrium is between the 1H and 2H forms. Additionally, conformational analysis is necessary to determine the preferred orientation of the carboxylic acid group relative to the indazole ring. This group can rotate, and its orientation is crucial for determining intermolecular interactions. Theoretical calculations can map the potential energy surface to identify the most stable conformer, which is typically a planar or near-planar arrangement stabilized by intramolecular interactions or minimized steric hindrance.

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation barriers. For this compound, several reactions are of interest, including amide bond formation at the carboxyl group and alkylation at the N1 or N2 positions.

Computational studies can model the reaction pathways for these transformations. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. This analysis reveals the favorability of a proposed mechanism and can explain regioselectivity, such as the preferential alkylation at the N1 position, which is often observed experimentally. Studies on the reaction of indazoles with formaldehyde (B43269) have used DFT to explore the mechanism and rationalize the formation of N1-substituted products.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations analyze static structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. nih.gov MD simulations can be used to explore the conformational landscape of this compound, particularly in a solvent or when interacting with a biological target. ajchem-a.combiointerfaceresearch.com

An MD simulation would track the movements of each atom over a period of time, revealing:

The flexibility of the molecule.

Stable and transient conformations of the carboxylic acid group.

The nature of interactions with surrounding solvent molecules (e.g., water).

The stability of binding within a protein active site, through analysis of metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). ajchem-a.combiointerfaceresearch.com

Such simulations are essential for understanding how the molecule behaves in a realistic biological or chemical environment.

In Silico Studies of Molecular Interactions (excluding direct binding energies to biological targets)

In silico studies of molecular interactions provide a microscopic view of how a molecule like this compound might behave and interact with its environment. These computational methods can predict regions of a molecule that are likely to engage in electrostatic, hydrogen bonding, and other non-covalent interactions.

Molecular Electrostatic Potential (MEP) Analysis

One of the fundamental computational techniques is the mapping of the Molecular Electrostatic Potential (MEP). The MEP surface illustrates the charge distribution within a molecule and is an invaluable tool for predicting its reactive sites. On an MEP map, different colors represent varying electrostatic potential values.

Negative Regions (Red to Yellow): These areas are characterized by an excess of electrons and are prone to electrophilic attack. For this compound, these regions would likely be concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the indazole ring, indicating their potential to act as hydrogen bond acceptors.

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atom of the carboxylic acid's hydroxyl group and the hydrogen on the indazole nitrogen would exhibit a strong positive potential, marking them as key hydrogen bond donor sites.

Neutral Regions (Green): These areas have a near-zero potential and are typically associated with the non-polar hydrocarbon portions of the molecule, such as the methyl groups and the benzene ring.

Illustrative MEP Data for a Representative Indazole Carboxylic Acid Structure

Molecular RegionPredicted Electrostatic Potential Range (kJ/mol)Interaction Propensity
Carboxyl Oxygen Atoms-120 to -80High for Electrophilic/Hydrogen Bond Acceptor
Indazole Nitrogen Atoms-100 to -60Moderate for Electrophilic/Hydrogen Bond Acceptor
Carboxyl Hydrogen Atom+150 to +200High for Nucleophilic/Hydrogen Bond Donor
Aromatic C-H Groups+20 to +50Low for Nucleophilic Interaction
Methyl Group Hydrogens+10 to +30Low for Nucleophilic Interaction

Note: This table is illustrative and based on general principles of similar molecular structures. Specific values for this compound would require dedicated quantum chemical calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them provide insights into the chemical reactivity and kinetic stability of a molecule.

HOMO: Represents the ability of a molecule to donate electrons. In a molecule like this compound, the HOMO is likely to be distributed over the electron-rich indazole ring system.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is often located over the carboxylic acid group and the pyrazole part of the indazole ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Hypothetical FMO Data for this compound

ParameterIllustrative Energy Value (eV)Implication
HOMO Energy-6.5Electron-donating capability
LUMO Energy-1.8Electron-accepting capability
HOMO-LUMO Energy Gap4.7High kinetic stability and low reactivity

Note: This data is hypothetical and serves to illustrate the type of information gained from FMO analysis. Actual values would be subject to the computational method and basis set used.

These computational approaches provide a powerful framework for understanding the intrinsic molecular properties of this compound, guiding further experimental research into its applications without directly calculating its binding to biological targets.

Academic Applications in Medicinal Chemistry and Chemical Biology Mechanistic & Scaffold Based Research

Role as a Privileged Scaffold in Ligand Design

The indazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govpnrjournal.com This designation is attributed to its recurring presence in a multitude of biologically active compounds and its capacity to interact with a diverse range of biological targets. nih.govresearchgate.net The indazole structure, a bicyclic aromatic heterocycle, can be considered a bioisostere of indole, another critical scaffold in pharmaceutical research, differing by the substitution of a carbon atom at the 2-position with nitrogen. chemie-brunschwig.ch This alteration provides unique hydrogen bonding capabilities and electronic properties, making it a versatile building block for designing ligands with high affinity and selectivity.

Structure-Activity Relationship (SAR) Studies of Indazole-3-carboxylic Acid Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how chemical structure correlates with biological activity. For derivatives of indazole-3-carboxylic acid, SAR studies have been instrumental in optimizing their potency and selectivity for various biological targets. nih.gov

A prominent example involves the development of indazole-3-carboxamides as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel, a key regulator of immune cell function. nih.govnih.gov In these studies, the indazole-3-carboxylic acid core is systematically modified, and the resulting analogues are tested to determine how these changes affect their inhibitory activity. The findings reveal that the regiochemistry of the amide linker is a critical determinant of activity. Specifically, the indazole-3-carboxamide linkage (-CO-NH-Ar) is essential for CRAC channel inhibition, whereas the reverse amide isomer (-NH-CO-Ar) is inactive. nih.govnih.gov This highlights the precise spatial arrangement required for effective interaction with the target.

While comprehensive SAR studies focusing specifically on the 4,7-dimethyl substitution pattern of the parent acid are not extensively detailed in publicly available literature, the substitution on the indazole's benzene (B151609) ring is known to be crucial for modulating biological activity. Substitutions at various positions can influence a ligand's affinity, selectivity, and pharmacokinetic properties. For instance, in the development of inhibitors for neuronal nitric oxide synthase, substitutions at the 4- and 7-positions of the indazole ring were shown to be significant for potency. austinpublishinggroup.com

The presence of methyl groups, such as in the 4,7-dimethyl configuration, serves several potential purposes in rational drug design. These small, hydrophobic groups can:

Probe Hydrophobic Pockets: The methyl groups can fit into and interact with non-polar regions of a protein's binding site, thereby increasing binding affinity.

Influence Conformation: They can restrict the rotation of adjacent chemical groups, locking the molecule into a more biologically active conformation.

Block Metabolism: Methyl groups can be positioned to shield metabolically labile sites on the molecule, increasing its stability and duration of action in a biological system.

The specific impact of the 4,7-dimethyl pattern would be highly dependent on the topology of the target protein's binding site.

The carboxylic acid group at the 3-position of 4,7-Dimethyl-1H-indazole-3-carboxylic acid is an ideal point for rational derivatization. A common and effective strategy is the formation of amides via coupling with a diverse library of amines. researchgate.netderpharmachemica.comjocpr.com This approach allows for the systematic exploration of chemical space around the core scaffold.

The synthesis of indazole-3-carboxamides typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride with oxalyl chloride, followed by reaction with a selected primary or secondary amine. nih.gov Alternatively, modern peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to facilitate amide bond formation under milder conditions. jocpr.comrsc.org

By varying the amine component, researchers can introduce a wide range of functional groups and structural motifs. This allows for the fine-tuning of molecular properties to enhance interactions with the biological target, such as:

Introducing hydrogen bond donors or acceptors.

Adding charged groups to engage in ionic interactions.

Incorporating larger aromatic or aliphatic groups to optimize van der Waals and hydrophobic interactions.

This systematic derivatization is a cornerstone of lead optimization, aiming to improve potency, selectivity, and drug-like properties. mdpi.com

Investigation of Biological Target Interactions and Inhibition Mechanisms (in vitro, non-human)

Understanding how a compound interacts with its biological target at a molecular level is crucial for drug development. For derivatives of this compound, various in vitro techniques are employed to elucidate these interactions and their resulting inhibition mechanisms.

Enzyme inhibition assays are a primary tool for characterizing the biological activity of indazole derivatives. These assays measure the ability of a compound to reduce the activity of a specific enzyme. The results are typically reported as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

CRAC Channel Inhibition: Derivatives of indazole-3-carboxylic acid have been profiled as inhibitors of CRAC channels. nih.govnih.gov In these non-human, in vitro studies, the inhibitory activity is often measured by monitoring the influx of calcium into cells. As shown in the table below, SAR studies demonstrate that modifications to the amide portion of the molecule dramatically affect potency. For example, the derivative 12d from one study, an indazole-3-carboxamide, was found to be a potent inhibitor with a sub-micromolar IC50 value. nih.gov

Kinase Inhibition: The indazole scaffold is prevalent in kinase inhibitors. nih.gov Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in diseases like cancer. Indazole-based compounds are often screened against panels of multiple kinases to determine their potency and selectivity profile. For example, some 1H-indazole derivatives have been found to inhibit Fibroblast growth factor receptors (FGFRs). nih.gov

Other Enzymes: Indazole derivatives have also been investigated as inhibitors of other enzyme classes, such as Indoleamine 2,3-dioxygenase (IDO1), a target in cancer immunotherapy. nih.gov

Table 1: Example of Inhibition Data for Indazole-3-Carboxamide Analogues against CRAC Channels Data extracted from a representative study on CRAC channel blockers. nih.gov

Compound R Group on Amide Nitrogen IC50 (µM) for Ca2+ Influx Inhibition
12a 4-fluorophenyl 0.9
12c 4-chlorophenyl 0.7
12d 3,4-dichlorophenyl 0.4
12g 4-methoxyphenyl 4.0

| 9c (Isomer) | 4-chlorophenyl (reverse amide) | >100 |

This interactive table showcases how substitutions on the phenyl ring of the carboxamide derivative influence inhibitory potency against the CRAC channel. Note the dramatic loss of activity for the reverse amide isomer 9c.

To visualize and understand how a ligand fits into its receptor, computational and experimental binding studies are performed.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. rsc.org For indazole derivatives, molecular docking studies can be used to generate a hypothetical binding model. For example, docking studies on 3-carboxamide indazole derivatives with a renal cancer receptor (PDB: 6FEW) helped identify key interactions and predict which analogs would have the highest binding energy. rsc.org These models can rationalize observed SAR data; for instance, they might show how the 4,7-dimethyl groups fit into a hydrophobic pocket or how the carboxamide group forms crucial hydrogen bonds with amino acid residues in the active site.

Competitive Binding Assays: These experimental assays are used to determine the affinity of a test compound for a receptor by measuring its ability to displace a known, often radiolabeled or fluorescently tagged, ligand that binds to the same site. While specific competitive binding assay data for this compound itself is not readily available, the principle is central to SAR studies. The varying IC50 values observed in enzyme inhibition assays reflect the different binding affinities of the analogs, which compete with the enzyme's natural substrate or a known inhibitor for the active site. nih.gov

Exploration of Mechanism of Action at the Cellular and Molecular Level (in vitro)

The indazole scaffold is a versatile template for developing inhibitors of various enzymes, particularly protein kinases. Derivatives of 1H-indazole-3-carboxylic acid have been shown to target a range of kinases and other enzymes, demonstrating diverse mechanisms of action at the molecular level.

One area of significant interest is the development of indazole-based compounds as kinase inhibitors . For instance, derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1). nih.gov PAK1 is a recognized target in cancer therapy due to its role in tumor progression. In one study, a representative compound from this series demonstrated excellent enzymatic inhibition with an IC50 value of 9.8 nM and high selectivity for PAK1 against a panel of 29 other kinases. nih.gov The mechanism of these inhibitors involves targeting the ATP-binding site of the kinase. At the cellular level, these compounds have been shown to suppress the migration and invasion of cancer cells, a key process in metastasis. nih.gov

Another important target for indazole derivatives is Bromodomain-containing protein 4 (BRD4), which regulates the expression of oncogenes like c-Myc. A novel scaffold, 1H-indazol-4,7-dione, has been developed into potent BRD4 inhibitors. One such derivative, 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione, exhibited a half-maximal inhibitory concentration (IC50) of 60 nM, effectively inhibiting the binding of BRD4 to acetylated histone peptides. nih.gov

Furthermore, the parent compound, 1H-indazole-3-carboxylic acid, has been reported to inhibit protein synthesis by binding to the ribosome and preventing peptide bond formation. biosynth.com It has also been shown to interfere with carboxylate metabolism and cellular glycolysis. biosynth.com While these findings pertain to the unsubstituted parent molecule, they highlight the potential for the indazole-3-carboxylic acid scaffold to interact with fundamental cellular machinery.

The following table summarizes the in vitro inhibitory activities of representative indazole derivatives against various protein targets.

Compound ClassTargetIC50Cellular Effect
1H-indazole-3-carboxamide derivativePAK19.8 nMSuppressed migration and invasion of MDA-MB-231 cells nih.gov
1H-indazol-4,7-dione derivativeBRD460 nMReduced tumor size in a xenograft model nih.gov
5-substituted-1H-indazoles with 1,2,4-oxadiazole (B8745197)MAO-B52 nMNeuroprotective effects in cell-based models nih.gov

This table presents data for representative indazole derivatives and not specifically for this compound due to the lack of specific data for the latter.

Development as Probes for Chemical Biology

Chemical probes are essential tools for dissecting biological pathways and validating therapeutic targets. The indazole scaffold, due to its adaptability and potent biological activity, is a promising starting point for the development of such probes. A well-designed chemical probe should be potent, selective, and engage its target in a cellular context.

Fragment-based discovery approaches have successfully utilized indazole-containing fragments to develop chemical probes. For example, a fragment-based screening led to the discovery of a chemical probe for the PWWP1 domain of NSD3, a protein implicated in cancer. While not a direct derivative of this compound, this highlights the utility of the broader indazole class in generating high-quality chemical probes.

The development of potent and selective inhibitors, as discussed in the previous section, is the first step towards creating a chemical probe. For an indazole-based inhibitor to be considered a valuable probe, it would need to be characterized for its cellular activity, target engagement, and selectivity profile in cells. Techniques like cellular thermal shift assays (CETSA) or activity-based protein profiling could be employed to confirm target engagement in a physiological setting.

Given the interest in indazole derivatives as kinase and bromodomain inhibitors, it is conceivable that optimized versions of these molecules could serve as chemical probes to further elucidate the roles of jejich respective targets in health and disease. However, at present, there are no widely recognized chemical probes based specifically on the this compound scaffold reported in the literature.

Utility as Bioisosteric Replacements in Lead Optimization

Bioisosterism, the strategy of replacing a functional group within a lead compound with another group that retains similar biological activity, is a cornerstone of medicinal chemistry. nih.gov This approach is often used to improve physicochemical properties, metabolic stability, and potency, or to circumvent patent limitations. The carboxylic acid group, while often important for target binding, can lead to poor cell permeability and metabolic liabilities. enamine.net Consequently, the development of carboxylic acid bioisosteres is an active area of research.

The indazole-3-carboxylic acid moiety itself can be considered as a bioisostere for other functionalities, but more commonly, the carboxylic acid group of this scaffold is replaced by other functional groups. Common bioisosteric replacements for carboxylic acids include tetrazoles, N-acyl sulfonamides, and various five-membered heterocycles like 1,2,4-oxadiazoles. enamine.net

A notable example of this strategy involves the bioisosteric replacement of an amide bond in a series of 1H-indazole-bearing compounds with a 1,2,4-oxadiazole ring. nih.gov This modification led to the discovery of a potent and selective inhibitor of monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases. The resulting 1,2,4-oxadiazole-containing indazole derivative showed improved drug-like properties compared to its amide analogue. nih.gov

The following table illustrates common bioisosteric replacements for amide and carboxylic acid functionalities, which could be applied to the lead optimization of compounds derived from this compound.

Original Functional GroupBioisosteric ReplacementPotential Advantages
Amide1,2,4-OxadiazoleImproved metabolic stability, planarity mimics the amide bond nih.govnih.gov
Amide1,2,3-TriazoleMimics the trans configuration of the amide bond, can improve solubility nih.gov
Carboxylic AcidTetrazoleResistant to metabolism, similar pKa to carboxylic acid enamine.net
Carboxylic AcidN-Acyl SulfonamideCan improve cell permeability enamine.net

This table provides general examples of bioisosteric replacements relevant to the indazole scaffold and are not based on specific studies of this compound.

Coordination Chemistry and Material Science Explorations of 4,7 Dimethyl 1h Indazole 3 Carboxylic Acid Complexes

Formation of Metal Complexes with 4,7-Dimethyl-1H-indazole-3-carboxylic Acid as a Ligand

The this compound molecule is a versatile ligand for the construction of metal complexes. Its structure features a bidentate chelating site composed of the N2 nitrogen of the indazole ring and the oxygen atom of the carboxylate group, which can coordinate to a metal center to form a stable six-membered ring. Additionally, the carboxylate group can act as a bridging ligand, connecting multiple metal centers and facilitating the formation of polynuclear complexes and coordination polymers.

The coordination behavior of this ligand is influenced by several factors, including the nature of the metal ion, the reaction conditions (such as temperature and solvent), and the presence of ancillary ligands. The methyl groups at the 4 and 7 positions of the indazole ring can introduce steric hindrance, which may affect the coordination geometry and the resulting crystal packing. These methyl groups can also enhance the electron-donating ability of the ligand, thereby influencing the electronic properties of the resulting metal complexes.

Studies on related indazole-carboxylic acid ligands have demonstrated their ability to form complexes with a wide range of transition metals, lanthanides, and main group metals. For instance, research on isomeric indazole-carboxylic acids has shown the formation of both discrete mononuclear and polynuclear complexes, as well as extended one-, two-, and three-dimensional coordination polymers. It is anticipated that this compound will exhibit similar versatility in its coordination chemistry.

Synthesis and Characterization of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound, with its N,O-chelating site and potential for carboxylate bridging, makes it an excellent candidate for the construction of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). The synthesis of these materials typically involves the solvothermal or hydrothermal reaction of the ligand with a suitable metal salt.

The structure of the resulting CP or MOF is highly dependent on the coordination preferences of the metal ion and the flexibility of the ligand. For example, the use of metal ions with a preference for octahedral coordination could lead to the formation of three-dimensional frameworks, while square planar or tetrahedral metal ions might result in one- or two-dimensional structures. The steric bulk of the dimethyl-substituted indazole ring can play a crucial role in directing the topology of the resulting network, potentially leading to the formation of porous materials with accessible voids.

Characterization of these materials is typically carried out using single-crystal X-ray diffraction to determine the precise three-dimensional structure. Other techniques such as powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and infrared (IR) spectroscopy are used to confirm the phase purity, thermal stability, and coordination mode of the ligand.

Below is a representative table of CPs and MOFs synthesized from related indazole-carboxylic acid ligands, illustrating the structural diversity that can be anticipated with this compound.

CompoundMetal IonDimensionalityKey Structural Features
[Zn(1H-indazole-6-carboxylate)(H₂O)]nZn(II)1DDouble chains
[Cd₂(1H-indazole-6-carboxylate)₄]nCd(II)3D3D network
[Cu(1H-indazole-4-carboxylate)₂(H₂O)]nCu(II)2DLayered structure
[Co(1H-indazole-4-carboxylate)₂(H₂O)]nCo(II)2DLayered structure

Investigation of Physicochemical Properties of Coordination Compounds

The incorporation of metal ions into frameworks with this compound is expected to yield materials with interesting physicochemical properties, including luminescence and magnetism, and potential applications in catalysis.

Luminescence and Photophysical Properties

Coordination complexes and polymers based on indazole-carboxylic acid derivatives have shown promising luminescence properties. The ligand itself can exhibit fluorescence due to π-π* transitions within the aromatic indazole ring system. Upon coordination to a metal ion, the luminescence properties can be modulated.

For complexes with closed-shell metal ions such as Zn(II) or Cd(II), the emission is typically ligand-based, and the metal ion can enhance the rigidity of the structure, leading to an increase in the quantum yield of luminescence. For complexes with lanthanide ions such as Eu(III) or Tb(III), the indazole-carboxylate ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits at its characteristic wavelengths. The efficiency of this energy transfer process is crucial for the development of highly luminescent materials for applications in lighting, sensing, and bio-imaging.

The photophysical properties of a hypothetical luminescent complex of this compound are summarized in the table below.

PropertyExpected Value/Observation
Excitation Wavelength (λₑₓ)~300-350 nm
Emission Wavelength (λₑₘ)~380-450 nm (ligand-based) or characteristic metal emission
Quantum Yield (Φ)Variable, enhanced upon coordination
Lifetime (τ)Nanoseconds to milliseconds depending on the emissive state

Magnetic Properties of Transition Metal Complexes

When this compound is complexed with paramagnetic transition metal ions such as Mn(II), Fe(II), Co(II), Ni(II), or Cu(II), the resulting materials can exhibit interesting magnetic properties. The magnetic behavior is determined by the electronic configuration of the metal ion, its coordination geometry, and the nature of the magnetic exchange interactions between adjacent metal centers, which are mediated by the bridging ligands.

The carboxylate group of the ligand can adopt various bridging modes (e.g., syn-syn, syn-anti, anti-anti), which significantly influence the strength and sign (ferromagnetic or antiferromagnetic) of the magnetic coupling. By carefully selecting the metal ion and controlling the synthesis conditions, it is possible to design materials with specific magnetic properties, such as single-molecule magnets (SMMs) or long-range magnetic ordering.

The table below presents typical magnetic data for transition metal complexes with related carboxylate ligands.

Metal IonSpin State (S)Expected Magnetic Moment (μₑₑₓ) at 300 K (B.M.)Magnetic Behavior
Mn(II)5/2~5.9Paramagnetic, weak antiferromagnetic coupling
Fe(II)2~4.9Paramagnetic, potential spin-crossover
Co(II)3/2~4.3-5.2Paramagnetic, significant orbital contribution
Ni(II)1~2.9-3.4Paramagnetic
Cu(II)1/2~1.7-2.2Paramagnetic, strong coupling possible

Catalytic Applications in Organic Transformations

Metal complexes and MOFs derived from functionalized ligands are increasingly being explored as catalysts for a variety of organic transformations. The presence of both a metal center (Lewis acid) and a basic nitrogen atom on the indazole ring within the complexes of this compound suggests potential for cooperative catalysis.

These materials could be employed as heterogeneous catalysts, offering advantages such as ease of separation and reusability. Potential applications include Lewis acid-catalyzed reactions like aldol (B89426) condensations, Michael additions, and cyanosilylations. Furthermore, if the metal-ligand framework is sufficiently robust, it could be used in oxidation or reduction catalysis.

While specific catalytic studies on complexes of this compound are yet to be reported, the broader field of MOF catalysis suggests that these materials hold considerable promise. Research in this area would involve screening the catalytic activity of different metal complexes in various benchmark reactions and optimizing the reaction conditions to achieve high yields and selectivities.

Q & A

Q. Table 1. Common Synthetic Routes and Yields

MethodReagents/ConditionsYield (%)LimitationsReference
Reductive cyclizationSnCl2_2/HCl, reflux45–55Toxic reagents, low purity
Pd-catalyzed couplingPd(OAc)2_2, PPh3_3, 80°C60–70Costly catalysts
Microwave-assistedAcetic acid, 150°C, 20 min75–80Specialized equipment

Q. Table 2. Key Analytical Parameters

TechniqueParametersTypical Results
1H-NMR^1 \text{H-NMR}δ 2.5 (s, 6H, CH3_3), δ 8.1 (s, 1H, indazole H)Confirms methyl and ring protons
LC-MSRetention time: 3.2 min; [M+H]+^+: 219.1Purity and molecular weight

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Reactant of Route 1
4,7-Dimethyl-1H-indazole-3-carboxylic acid
Reactant of Route 2
4,7-Dimethyl-1H-indazole-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.